molecular formula C9H3N3O B12871038 Benzo[d]oxazole-2,7-dicarbonitrile

Benzo[d]oxazole-2,7-dicarbonitrile

Katalognummer: B12871038
Molekulargewicht: 169.14 g/mol
InChI-Schlüssel: FBNBVZBEYNMXKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[d]oxazole-2,7-dicarbonitrile is a heterocyclic compound that features a benzene ring fused to an oxazole ring with two cyano groups at positions 2 and 7

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazole-2,7-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with malononitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions: Benzo[d]oxazole-2,7-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted oxazoles, amine derivatives, and various functionalized benzoxazole compounds .

Wirkmechanismus

The mechanism of action of Benzo[d]oxazole-2,7-dicarbonitrile and its derivatives often involves interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Benzo[d]oxazole-2,7-dicarbonitrile can be compared with other similar compounds such as:

Uniqueness: The presence of cyano groups in this compound imparts unique reactivity, making it a versatile intermediate for the synthesis of various functionalized derivatives.

Eigenschaften

Molekularformel

C9H3N3O

Molekulargewicht

169.14 g/mol

IUPAC-Name

1,3-benzoxazole-2,7-dicarbonitrile

InChI

InChI=1S/C9H3N3O/c10-4-6-2-1-3-7-9(6)13-8(5-11)12-7/h1-3H

InChI-Schlüssel

FBNBVZBEYNMXKD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)N=C(O2)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.